molecular formula C19H15Cl2NO B2539147 3-(3,4-Dichloroanilino)-1-(2-naphthyl)-1-propanone CAS No. 882073-34-9

3-(3,4-Dichloroanilino)-1-(2-naphthyl)-1-propanone

Cat. No.: B2539147
CAS No.: 882073-34-9
M. Wt: 344.24
InChI Key: COGNYSHDDUWIPU-UHFFFAOYSA-N
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Description

3-(3,4-Dichloroanilino)-1-(2-naphthyl)-1-propanone is an organic compound that belongs to the class of anilino ketones This compound is characterized by the presence of a dichloroaniline group attached to a naphthyl-propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichloroanilino)-1-(2-naphthyl)-1-propanone typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 3,4-dichloroaniline, is prepared through the chlorination of aniline.

    Coupling Reaction: The 3,4-dichloroaniline is then coupled with 2-naphthylpropanone under basic conditions to form the desired product. This reaction often requires a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and coupling reactions, with careful control of reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichloroanilino)-1-(2-naphthyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the dichloroaniline moiety.

    Substitution: The dichloroaniline group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3,4-Dichloroanilino)-1-(2-naphthyl)-1-propanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3,4-Dichloroanilino)-1-(2-naphthyl)-1-propanone exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichloroanilino)-1-phenyl-1-propanone: Similar structure but with a phenyl group instead of a naphthyl group.

    3-(3,4-Dichloroanilino)-1-(2-thienyl)-1-propanone: Contains a thienyl group instead of a naphthyl group.

Uniqueness

3-(3,4-Dichloroanilino)-1-(2-naphthyl)-1-propanone is unique due to the presence of both the dichloroaniline and naphthyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3,4-dichloroanilino)-1-naphthalen-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO/c20-17-8-7-16(12-18(17)21)22-10-9-19(23)15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11-12,22H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGNYSHDDUWIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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